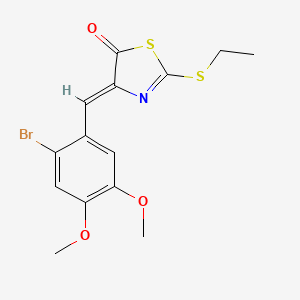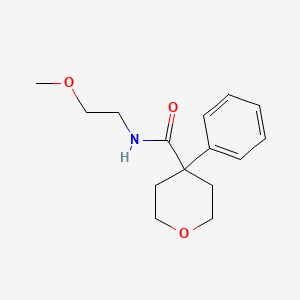![molecular formula C13H19ClN2O3S B5024198 1-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B5024198.png)
1-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide, also known as Morclofone, is a chemical compound that belongs to the class of sulfonamide drugs. This compound has been extensively studied for its potential therapeutic properties in various scientific research applications.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body, which leads to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. It has also been found to reduce the frequency and severity of seizures in animal models of epilepsy. Additionally, it has been found to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide in lab experiments is that it exhibits a relatively low toxicity profile. This makes it a suitable candidate for further studies on its potential therapeutic properties. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can accurately assess its therapeutic potential.
Orientations Futures
There are several future directions for research on 1-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide. One area of research could focus on elucidating its mechanism of action and identifying the specific enzymes and receptors that it targets. Another area of research could focus on exploring its potential use in the treatment of cancer, as it has been found to exhibit anti-cancer activity in vitro. Additionally, further studies could be conducted to investigate its potential use in the treatment of epilepsy and other neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide involves the reaction between 4-chloroaniline and 2-(4-morpholinyl)ethylamine in the presence of methanesulfonyl chloride. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide has been studied for its potential therapeutic properties in various scientific research applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c14-13-3-1-12(2-4-13)11-20(17,18)15-5-6-16-7-9-19-10-8-16/h1-4,15H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREWMYKZUSNDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5024124.png)
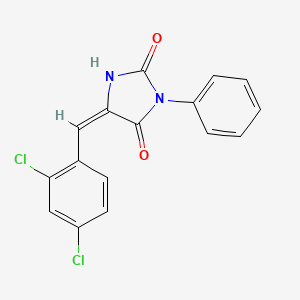
![N-[1-(4-tert-butylphenyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5024139.png)
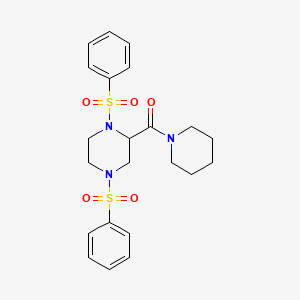

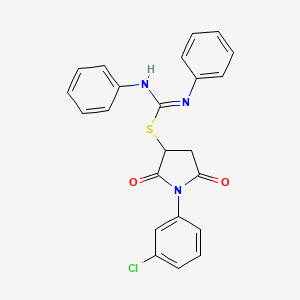
![2-(4-isopropylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5024165.png)
![3-(1-naphthyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024170.png)
![N~2~-benzyl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5024174.png)
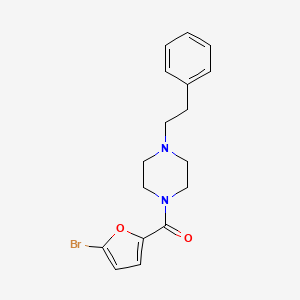
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024180.png)
![3-{1-[(5-fluoro-2-methylphenyl)sulfonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5024191.png)
